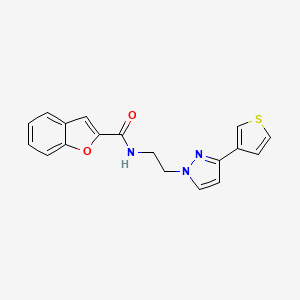

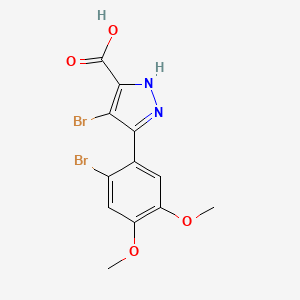

![molecular formula C16H11FN2O2S B2725552 4-(5-fluoro-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207011-07-1](/img/structure/B2725552.png)

4-(5-fluoro-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . They are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances .

Synthesis Analysis

Methods for the synthesis of imidazo[2,1-b][1,3]thiazines, their annulated and hydrogenated analogs have been systematized in literature . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .Chemical Reactions Analysis

Research in the field of chemistry of imidazo[2,1-b]thiazines began in the 1960s, and the achievements were first systematized and published in a review in 1988 . Subsequent approaches to the annulation of the imidazothiazine scaffold were considered fragmentarily in reviews in 1996 and 2007 .Applications De Recherche Scientifique

Green Synthetic Approaches

Researchers have developed environmentally friendly synthetic approaches for benzo[b][1,4]thiazine derivatives, emphasizing the importance of green chemistry principles. A notable study demonstrated the efficient one-pot synthesis of benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions using microwave irradiation and Iron(III) fluoride as a catalyst, highlighting an inexpensive, rapid, and environmentally benign protocol with a broad functional group tolerance (Balwe, Shinde, & Jeong, 2016).

Antimicrobial Applications

Another research direction involves the exploration of antimicrobial properties. Studies on fluorobenzamides containing thiazole and thiazolidine frameworks have identified compounds with significant antimicrobial activity against both bacterial and fungal strains, pointing out the essential role of fluorine atoms in enhancing biological effectiveness (Desai, Rajpara, & Joshi, 2013).

Novel Synthetic Pathways

Innovative synthetic pathways for constructing benzo[b][1,4]thiazine derivatives have been reported, such as the unprecedented ring contraction technique that offers efficient access to pharmacologically relevant 4H-benzo[b][1,4]thiazine 1,1-dioxides from readily available building blocks. This method represents a significant advancement in the synthesis of benzothiazine dioxides with potential biological, medicinal, and industrial applications (Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015).

Enantioselective Synthesis

The development of enantioselective fluorinating agents based on benzo[e][1,2]thiazine dioxides demonstrates the chemical versatility of thiazine derivatives. These agents facilitate the synthesis of optically active quaternary alpha-fluoro carbonyl compounds, offering new avenues in stereoselective synthesis (Shibata, Liu, & Takéuchi, 2000).

Mécanisme D'action

Orientations Futures

The field of heterocyclic chemistry, particularly involving nitrogen and sulfur atoms, continues to be a significant area of research due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . Further exploration of these compounds, including “4-(5-fluoro-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide”, could lead to new discoveries and applications.

Propriétés

IUPAC Name |

4-(5-fluoro-2-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2S/c1-11-6-7-12(17)8-15(11)19-10-13(9-18)22(20,21)16-5-3-2-4-14(16)19/h2-8,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZUYCHYJUUKSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725471.png)

![3-[(4-benzylpiperidin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2725472.png)

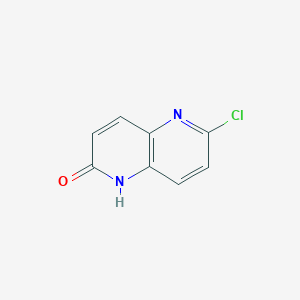

![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2725478.png)

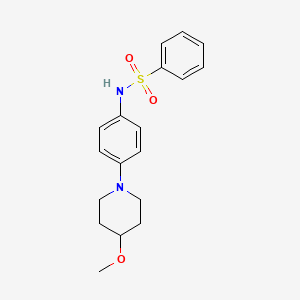

![3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride](/img/structure/B2725481.png)

![Tert-butyl 3-[(5-bromopyrazin-2-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2725483.png)

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2725486.png)

![N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2725489.png)

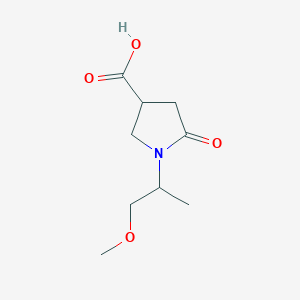

![N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2725490.png)

![(2E)-2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2725492.png)